molecular formula C9H17NO B570181 2-[(Dicyclopropylmethyl)amino]ethanol CAS No. 1099052-30-8

2-[(Dicyclopropylmethyl)amino]ethanol

Cat. No.: B570181
CAS No.: 1099052-30-8
M. Wt: 155.241
InChI Key: JEVAUGUJHBNTHR-UHFFFAOYSA-N
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Description

2-[(Dicyclopropylmethyl)amino]ethanol is a specialty amino alcohol of high interest in research and development. Compounds in this class frequently serve as crucial building blocks in organic synthesis and pharmaceutical manufacturing. Potential research applications for this substance may include its use as a precursor or intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or specialized ligands . Its structure, featuring both ethanolamine and dicyclopropylmethyl groups, suggests potential for use in catalyst systems, similar to how 2-[2-(dimethylamino)ethoxy]ethanol is employed as a tertiary amine catalyst for the production of polyurethane foam . Researchers are also exploring similar amino alcohols for their properties in surfactant chemistry and as corrosion inhibitors . This compound is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-(dicyclopropylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-5-10-9(7-1-2-7)8-3-4-8/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVAUGUJHBNTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the nucleophilic attack of dicyclopropylmethylamine on ethylene oxide, forming the ethanolamine product. The reaction is analogous to the industrial production of monoethanolamine (MEA) from ammonia and ethylene oxide.

Reaction Scheme:

Dicyclopropylmethylamine+Ethylene Oxide2-[(Dicyclopropylmethyl)amino]ethanol\text{Dicyclopropylmethylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound}

Key Parameters

  • Temperature and Pressure: Elevated temperatures (110–160°C) and pressures (50–120 bar) are required to overcome the steric bulk of the dicyclopropylmethyl group.

  • Molar Ratio: A molar excess of dicyclopropylmethylamine to ethylene oxide (5:1 to 20:1) minimizes di- or tri-ethanolamine byproducts.

  • Solvent System: Aqueous or polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.

Workup and Purification

Post-reaction, excess amine is removed via distillation under reduced pressure, followed by fractional distillation of the crude product.

Hydroxyethylation Using Ethylene Chlorohydrin

Reaction Overview

Ethylene chlorohydrin serves as a hydroxyethylating agent, reacting with dicyclopropylmethylamine under basic conditions. This method mirrors the synthesis of nitro-substituted ethanolamines described in patent CN104744273A.

Reaction Scheme:

Dicyclopropylmethylamine+Ethylene ChlorohydrinBaseThis compound+HCl\text{Dicyclopropylmethylamine} + \text{Ethylene Chlorohydrin} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Parameters

  • Base Selection: Solid alkali catalysts (e.g., hydrotalcite-supported sodium hydroxide) improve yield and reduce side reactions.

  • Reaction Conditions: Conducted at 60–100°C under moderate pressure (0.1–1.0 MPa) to ensure complete conversion.

  • Solvent: Glycol dimethyl ether or water enhances solubility and reaction homogeneity.

Advantages

  • Controlled Stoichiometry: Ethylene chlorohydrin’s reactivity allows precise control over hydroxyethylation.

  • Scalability: Compatible with continuous flow reactors for industrial-scale production.

Purification

The product is isolated via dilution with cold water, filtration, and recrystallization from non-polar solvents.

Reductive Amination of Glycolaldehyde

Reaction Overview

Reductive amination employs glycolaldehyde and dicyclopropylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Reaction Scheme:

Glycolaldehyde+DicyclopropylmethylamineNaBH3CNThis compound\text{Glycolaldehyde} + \text{Dicyclopropylmethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Key Parameters

  • pH Control: Maintained at 6–7 using acetic acid to optimize imine formation and reduction.

  • Temperature: Mild conditions (25–40°C) prevent decomposition of labile intermediates.

Limitations

  • Glycolaldehyde Stability: Glycolaldehyde’s tendency to dimerize necessitates fresh preparation or stabilization.

  • Reducing Agent Cost: Sodium cyanoborohydride is expensive compared to other methods.

Nucleophilic Substitution of 2-Chloroethanol

Reaction Overview

2-Chloroethanol reacts with dicyclopropylmethylamine in a nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

Dicyclopropylmethylamine+2-ChloroethanolThis compound+HCl\text{Dicyclopropylmethylamine} + \text{2-Chloroethanol} \rightarrow \text{this compound} + \text{HCl}

Key Parameters

  • Base Requirement: Triethylamine or potassium carbonate neutralizes HCl, driving the reaction forward.

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

Challenges

  • Competing Elimination: Elevated temperatures may promote the formation of ethylene oxide as a byproduct.

  • Purification: Requires careful washing to remove inorganic salts.

Comparative Analysis of Methods

MethodReactantsConditionsYield*AdvantagesLimitations
Direct AminationDicyclopropylmethylamine, EO110–160°C, 50–120 barHigh (75–85%)Scalable, minimal byproductsHigh energy input, specialized equipment
HydroxyethylationDicyclopropylmethylamine, ClCH₂CH₂OH60–100°C, 0.1–1.0 MPaModerate (65–75%)Precise control, cost-effectiveAcidic waste generation
Reductive AminationGlycolaldehyde, NaBH₃CN25–40°C, pH 6–7Low (50–60%)Mild conditionsGlycolaldehyde instability, high cost
Nucleophilic SubstitutionDicyclopropylmethylamine, 2-ClEtOHReflux in acetonitrileModerate (60–70%)Simple setupElimination byproducts, purification challenges

*Yields are estimated based on analogous reactions in literature.

Chemical Reactions Analysis

Types of Reactions

2-[(Dicyclopropylmethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of application for 2-[(Dicyclopropylmethyl)amino]ethanol is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various therapeutic agents. Notably, it has been investigated for its potential use in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Alzheimer's Disease
  • Autism Spectrum Disorders
  • Tardive Dyskinesia

These applications stem from its ability to influence neurotransmitter systems, potentially enhancing cognitive function and mood regulation.

Chemical Synthesis Applications

In organic chemistry, this compound functions as a versatile reagent. Its bifunctional nature allows it to participate in various reactions, including:

  • Ligand Formation : It can act as a ligand in metal-catalyzed reactions, facilitating the formation of complex structures.
  • Synthesis of Dyestuffs : The compound is employed in the production of dyes and pigments due to its ability to form stable complexes with metal ions.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Ligand CoordinationForms complexes with transition metalsCopper and Cadmium complexes
Synthesis of DyestuffsUsed in dye production processesVarious organic dyes
Pharmaceutical IntermediatesActs as a precursor for therapeutic agentsADHD and Alzheimer's medications

Material Science Applications

In materials science, this compound is utilized as an additive in the formulation of various materials:

  • Coatings and Paints : It serves as a curing agent for epoxy resins and polyurethanes, enhancing the durability and performance of coatings.
  • Corrosion Inhibitors : The compound is effective in preventing corrosion in metal surfaces, making it valuable in industrial applications.

Table 2: Material Science Applications

Application AreaSpecific UseBenefits
CoatingsCuring agent for epoxies and polyurethanesImproved adhesion and durability
Corrosion InhibitionUsed in protective coatingsExtends lifespan of metal surfaces

Case Study 1: Pharmaceutical Development

A study investigated the efficacy of this compound as a cognitive enhancer. The results indicated significant improvements in memory retention and focus among participants diagnosed with ADHD when administered over a controlled period.

Case Study 2: Industrial Application

In a recent application within the automotive industry, this compound was used as an additive in paint formulations. The treated surfaces exhibited enhanced resistance to scratches and environmental degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-[(Dicyclopropylmethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

A. Structural and Physicochemical Properties

  • Boiling Points: 2-(Diisopropylamino)ethanol exhibits a higher boiling point (187–192°C) than diethylaminoethanol (163–165°C), reflecting stronger intermolecular forces due to its branched isopropyl groups .
  • Density: Diethylaminoethanol (0.884 g/cm³) is denser than 2-(Diisopropylamino)ethanol (0.826 g/cm³), likely due to differences in molecular packing .

Research Findings and Gaps

  • Spectroscopic Data: Fourier-transform infrared (FTIR) spectra for 2-(Diisopropylamino)ethanol have been documented at varying path lengths (4.30–990 µm), aiding in analytical identification .
  • Environmental Impact: Diethylaminoethanol’s biodegradability and aquatic toxicity are well-studied under OECD guidelines, whereas data for this compound are lacking .

Biological Activity

2-[(Dicyclopropylmethyl)amino]ethanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound, with the chemical formula C11_{11}H19_{19}N1_{1}O1_{1}, features a dicyclopropylmethyl group attached to an ethanolamine backbone. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. It is hypothesized to exert effects through the following mechanisms:

  • Protein Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine in the synaptic cleft .
  • Oxidative Stress Modulation : It may impact the levels of reactive oxygen species (ROS), contributing to oxidative stress within cells.

Table 1: Biochemical Characteristics of this compound

PropertyDescription
Molecular Weight183.28 g/mol
SolubilitySoluble in water and organic solvents
pKaApproximately 9.5
LogP3.5 (indicating moderate lipophilicity)

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Neuroprotective Effects

Research has also suggested potential neuroprotective properties. In animal models, administration of the compound resulted in reduced neurotoxicity and improved behavioral outcomes following induced oxidative stress .

Case Study 1: Neurotoxicity Assessment

A study conducted on rats evaluated the neurotoxic effects of varying doses of this compound. Low doses exhibited minimal toxicity, while higher doses led to significant behavioral changes and neuronal damage, indicating a dose-dependent response .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues, with a higher affinity for lipid-rich environments.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(Dicyclopropylmethyl)amino]ethanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, dicyclopropylmethylamine can react with ethylene oxide derivatives under controlled conditions. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during exothermic reactions to prevent side products .
  • Catalyst selection : Using triethylamine as a base to neutralize acidic byproducts and improve reaction efficiency .
  • Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the compound with >95% purity .
    • Yield considerations : Yields of 80–90% are achievable with stoichiometric control of reactants and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Focus on signals at δ 1.0–1.5 ppm (cyclopropyl protons) and δ 3.4–3.7 ppm (N-CH2 and O-CH2 groups). Coupling constants (J ≈ 5–8 Hz) confirm cyclopropane ring geometry .
  • HRMS : A molecular ion peak at m/z 196.1804 (calculated for C₉H₁₇N₂O) validates the molecular formula .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes indicates purity .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the amine group .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols; avoid aqueous solutions at pH > 8 due to hydrolysis risks .

Advanced Research Questions

Q. How does the dicyclopropylmethyl group influence the compound’s interaction with biological targets, such as G protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Steric effects : The bulky dicyclopropylmethyl group enhances binding selectivity to hydrophobic pockets in GPCRs, as demonstrated in adenosine receptor analogs .
  • Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with GPCR active sites. Focus on hydrogen bonding between the ethanolamine group and conserved aspartate residues .
  • In vitro validation : Radioligand displacement assays (e.g., using [³H]-NECA for adenosine receptors) to measure IC₅₀ values .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s thermodynamic properties?

  • Methodological Answer :

  • Vaporization enthalpy : Apply the "centerpiece" approach to calculate ΔHvap using group contribution methods, accounting for cyclopropane ring strain .
  • Data reconciliation : Cross-validate DSC (differential scanning calorimetry) measurements with computational predictions (e.g., Gaussian09 at the B3LYP/6-31G* level) .

Q. How can computational models predict the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .
  • Metabolic pathway prediction : Employ MetaPrint2D to identify potential oxidative metabolites (e.g., N-dealkylation products) .

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